molecular formula C16H18N2O3S B5806954 N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide

N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide

Katalognummer B5806954
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: YUBQEIRBZJQTTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide, also known as CMPD101, is a novel compound that has been extensively studied for its potential therapeutic applications. It is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.

Wirkmechanismus

N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is a small molecule inhibitor of PTP1B, which is a key regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and downstream signaling molecules, leading to a decrease in insulin sensitivity. Inhibition of PTP1B activity by N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide leads to an increase in insulin receptor phosphorylation and downstream signaling, resulting in improved insulin sensitivity and glucose homeostasis.
Biochemical and Physiological Effects:
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. In addition, it has been shown to reduce body weight and adiposity in high-fat diet-induced obese mice. These effects are likely due to the inhibition of PTP1B activity, which leads to an increase in insulin sensitivity and glucose uptake in peripheral tissues.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is its specificity for PTP1B inhibition. This allows for the study of the specific effects of PTP1B inhibition on insulin signaling and glucose homeostasis. However, one limitation of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide is its relatively low potency compared to other PTP1B inhibitors. This can make it more difficult to achieve complete inhibition of PTP1B activity in cell-based assays and animal studies.

Zukünftige Richtungen

There are several potential future directions for the study of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide. One area of interest is the development of more potent and selective PTP1B inhibitors for use in preclinical and clinical studies. In addition, the effects of PTP1B inhibition on other metabolic pathways, such as lipid metabolism and inflammation, warrant further investigation. Finally, the potential therapeutic applications of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide in other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome, should be explored.

Synthesemethoden

The synthesis of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide involves several steps, including the reaction of 1-naphthylamine with cyclopropanecarbonyl chloride to yield N~1~-cyclopropyl-1-naphthylamine. This intermediate is then reacted with methylsulfonyl chloride to form N~1~-cyclopropyl-N~2~-(methylsulfonyl)-1-naphthylamine. Finally, the amide bond is formed by reacting this intermediate with glycine methyl ester hydrochloride to yield N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide.

Wissenschaftliche Forschungsanwendungen

N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and inhibition of PTP1B activity has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes and obesity. N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide has been shown to improve glucose tolerance and insulin sensitivity in high-fat diet-induced obese mice, as well as in db/db mice, which are a genetic model of type 2 diabetes.

Eigenschaften

IUPAC Name

N-cyclopropyl-2-[methylsulfonyl(naphthalen-1-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-22(20,21)18(11-16(19)17-13-9-10-13)15-8-4-6-12-5-2-3-7-14(12)15/h2-8,13H,9-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBQEIRBZJQTTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-naphthalen-1-ylglycinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.